molecular formula C8H4ClFN2 B11909410 2-Chloro-5-fluoroquinazoline

2-Chloro-5-fluoroquinazoline

Cat. No.: B11909410
M. Wt: 182.58 g/mol
InChI Key: UKRKEEZGZNFNOM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoroquinazoline typically involves the reaction of 2-chloroquinazoline with a fluorinating agent. One common method is the nucleophilic aromatic substitution reaction where 2-chloroquinazoline is treated with a fluorinating reagent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinazolines.

    Electrophilic Substitution: Formation of halogenated or nitrated derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives

Scientific Research Applications

Anticancer Activity

2-Chloro-5-fluoroquinazoline has demonstrated significant anticancer properties in various studies. Its mechanism involves the inhibition of specific enzymes and receptors that are crucial for tumor growth and survival.

In Vitro Studies

A study investigated the effects of this compound derivatives on several cancer cell lines, including HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The results indicated promising anticancer activity, with IC50 values reflecting the concentration needed to inhibit cell growth by 50%.

Compound HepG2 IC50 (µM) MDA-MB-468 IC50 (µM) HCT-116 IC50 (µM)
93.83.212.4
104.33.220
Gefitinib160--

The study concluded that compounds derived from this compound exhibited low micromolar inhibition potency, making them potential candidates for further development in cancer therapy .

Antimicrobial Properties

In addition to its anticancer applications, this compound exhibits notable antimicrobial activity against various bacterial strains.

Antibacterial Studies

Research utilizing the disc diffusion method evaluated the antibacterial efficacy of this compound against both gram-positive and gram-negative bacteria. The results showed that it effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain Inhibition Zone Diameter (mm)
Echerichia coli18
Staphylococcus aureus20

These findings suggest that this compound could serve as a potent antibacterial agent, warranting further exploration for therapeutic use .

Industrial Applications

The compound is also being explored for its potential in industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules

As a versatile building block, this compound can be utilized in the synthesis of more complex organic compounds. Its unique substituents enhance its reactivity, making it valuable in medicinal chemistry for developing new therapeutic agents .

Case Studies

Several case studies have documented the biological activity and therapeutic potential of this compound:

Hepatoma Cell Study

A study focusing on HepG2 cells revealed that treatment with this compound induced significant morphological changes indicative of apoptosis, suggesting its potential as an anti-cancer agent targeting liver tumors .

Breast Cancer Research

In MDA-MB-468 cells, researchers found that derivatives of this compound inhibited cell proliferation significantly while causing cell cycle arrest at the G2/M phase, highlighting its role in breast cancer treatment .

Colorectal Cancer Models

In vivo studies using xenograft models demonstrated reduced tumor sizes and improved survival rates when treated with compounds derived from this compound compared to control groups .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoroquinazoline is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. The presence of both halogens in the quinazoline ring can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .

Biological Activity

2-Chloro-5-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its unique fused benzene and pyrimidine ring structure. This compound has garnered attention in the pharmaceutical and agrochemical sectors due to its diverse biological activities, particularly its potential as an anticancer agent, antimicrobial, and anti-inflammatory compound.

  • Molecular Formula : C_9H_6ClF_N
  • Molecular Weight : Approximately 173.59 g/mol
  • Structure : The presence of chlorine at the 2-position and fluorine at the 5-position enhances its biological activity by influencing its interaction with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, disrupting their functions. This inhibition can affect critical cellular pathways involved in tumor growth and proliferation.
  • Receptor Interaction : The compound has shown potential in interacting with receptors that are crucial in signaling pathways related to cancer progression.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Studies have demonstrated its ability to inhibit tumor growth by interfering with cellular signaling pathways. For example, it has been investigated for its effects on various cancer cell lines, including breast cancer (MCF-7) and urinary bladder cancer (T-24).

Key Findings :

  • IC50 Values :
    • MCF-7: 168.78 µM
    • T-24: 257.87 µM
  • Cell Cycle Arrest : Treatment with the compound resulted in an increase in cells at the G1 phase, indicating an arrest in the cell cycle (Table 1).
Cell Cycle PhaseControl (%)Treated (%)
G151.4560.68
S22.7917.47
G221.3418.29

Induction of Apoptosis

Additionally, studies have shown that treatment with this compound can induce apoptosis in cancer cells:

ViabilityControl (%)Treated (%)
Intact cells98.4897.83
Early apoptosis0.080.10
Late apoptosis0.680.81
Necrosis0.761.26
Total death1.522.16

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Antimicrobial and Anti-inflammatory Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial and anti-inflammatory activities, although more research is needed to fully elucidate these effects.

Case Studies and Research Insights

  • Kinase Inhibition Studies : Research involving kinase panels has shown that derivatives of quinazoline compounds can selectively inhibit kinases involved in cancer progression, suggesting a similar potential for this compound.
  • Structure-Activity Relationship (SAR) : Investigations into various substitutions on quinazoline scaffolds have revealed that specific modifications can enhance biological activity, providing insights for future drug design.
  • Fluorine's Role in Drug Discovery : The incorporation of fluorine atoms in drug molecules has been linked to improved pharmacokinetic properties and increased potency against biological targets, making compounds like this compound valuable in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-11-4-5-6(10)2-1-3-7(5)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRKEEZGZNFNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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